molecular formula C18H20N2O3 B5225070 (2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

(2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5225070
M. Wt: 312.4 g/mol
InChI Key: PLYYMHYGJPDRFO-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-20-14-10-6-5-9-13(14)19-18(20)16(21)12-8-7-11-15(22-2)17(12)23-3/h5-11,16,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYMHYGJPDRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,3-dimethoxyphenyl Group: This step involves the reaction of the benzimidazole core with a 2,3-dimethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Addition of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of (2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the methanol group, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanol group, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or methanol derivatives.

    Substitution: Ethers or esters formed from the methanol group.

Scientific Research Applications

(2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to interact with DNA and RNA. This interaction can lead to the inhibition of nucleic acid synthesis, which is crucial for the compound’s antimicrobial and anticancer activities. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2,3-dimethoxybenzimidazole: A derivative with similar substituents on the benzimidazole core.

    1-ethylbenzimidazole: A derivative with an ethyl group on the benzimidazole core.

Uniqueness

(2,3-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both the 2,3-dimethoxyphenyl and 1-ethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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